3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid
Overview
Description
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a bromine atom at the 5-position and a carboxylic acid group attached to a prop-2-enoic acid moiety
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as bromofurans. Bromofurans are compounds containing a furan ring which bears a bromine atom . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The targets of such compounds can vary widely depending on their specific structures and functional groups.
Mode of Action
The mode of action of bromofurans can also vary widely. Some bromofurans are used in organic synthesis due to their reactivity . Others might interact with biological macromolecules like proteins or DNA, depending on their specific structures.
Action Environment
Environmental factors like temperature, pH, and the presence of other compounds can influence the stability and efficacy of the compound. For example, certain bromofurans are sensitive to light and might decompose upon exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 5-position of the furan ring . The resulting bromofuran derivative is then subjected to a reaction with a suitable precursor to introduce the prop-2-enoic acid group.
Industrial Production Methods
Industrial production of 3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The subsequent steps to introduce the prop-2-enoic acid moiety can be optimized for high yield and purity, often involving catalytic processes and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Furan derivatives without the bromine substituent.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: The compound can be used in the production of advanced materials, including polymers and resins with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-carboxylic acid: Similar structure but lacks the prop-2-enoic acid moiety.
3-(5-Chlorofuran-2-yl)-2-methylprop-2-enoic acid: Similar structure with a chlorine atom instead of bromine.
3-(5-Bromofuran-2-yl)-2-methylpropanoic acid: Similar structure but with a propanoic acid moiety instead of prop-2-enoic acid.
Uniqueness
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid is unique due to the presence of both the bromine atom and the prop-2-enoic acid moiety, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-5(8(10)11)4-6-2-3-7(9)12-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGINPILGQVOXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(O1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773112-39-3 | |
Record name | 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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